molecular formula C9H17NO2 B3100548 trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide CAS No. 137214-37-0

trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide

Cat. No.: B3100548
CAS No.: 137214-37-0
M. Wt: 171.24 g/mol
InChI Key: QQKGSHRFTFVNRA-UHFFFAOYSA-N
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Description

Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide is a chemical compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a cyclohexane ring, with the hydroxyl group in the trans configuration relative to the carboxylic acid group

Scientific Research Applications

Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Trans-4-Hydroxycyclohexanecarboxylic acid is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide typically involves the reduction of 4-oxocyclohexanecarboxylic acid followed by amide formation. One common method includes the following steps:

    Reduction: 4-Oxocyclohexanecarboxylic acid is reduced to trans 4-Hydroxycyclohexanecarboxylic acid using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol.

    Amide Formation: The resulting trans 4-Hydroxycyclohexanecarboxylic acid is then reacted with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxocyclohexanecarboxylic acid or 4-hydroxycyclohexanone.

    Reduction: Formation of 4-hydroxycyclohexanemethanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide can be compared with other similar compounds such as:

    Cis 4-Hydroxycyclohexanecarboxylic acid dimethylamide: Differing in the configuration of the hydroxyl group, which can affect its chemical reactivity and biological activity.

    4-Hydroxycyclohexanecarboxylic acid: Lacking the dimethylamide group, which can influence its solubility and interaction with biological targets.

    4-Oxocyclohexanecarboxylic acid: An oxidized form that can serve as a precursor in the synthesis of this compound.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-hydroxy-N,N-dimethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKGSHRFTFVNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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